molecular formula C22H24N2O4 B11147277 2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide

2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide

Cat. No.: B11147277
M. Wt: 380.4 g/mol
InChI Key: NDWPNFZWYIOUKY-UHFFFAOYSA-N
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Description

2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline carboxamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the quinoline ring.

    Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) could facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications based on its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure found in many biologically active compounds.

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinolinecarboxamides: A class of compounds with similar structures and potential biological activities.

Uniqueness

2-isopropyl-N-(3,4,5-trimethoxyphenyl)-4-quinolinecarboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

2-propan-2-yl-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H24N2O4/c1-13(2)18-12-16(15-8-6-7-9-17(15)24-18)22(25)23-14-10-19(26-3)21(28-5)20(11-14)27-4/h6-13H,1-5H3,(H,23,25)

InChI Key

NDWPNFZWYIOUKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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